N-(6-Bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide
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Overview
Description
N-(6-Bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine and fluorine atoms in the pyridine ring suggests potential biological activity and utility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide typically involves the following steps:
Halogenation: Introduction of bromine and fluorine atoms into the pyridine ring.
Sulfonation: Attachment of the methanesulfonamide group to the pyridine ring.
Methylation: Addition of the methylsulfonyl group.
The specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process would also include purification steps such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Acids or Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets in cells. The presence of bromine and fluorine atoms could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide
- N-(6-Bromo-2-chloropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide
Uniqueness
N-(6-Bromo-2-fluoropyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide is unique due to the specific combination of bromine and fluorine atoms in the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness can be leveraged in the design of new drugs or materials with specific properties.
Properties
Molecular Formula |
C7H8BrFN2O4S2 |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
N-(6-bromo-2-fluoropyridin-3-yl)-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C7H8BrFN2O4S2/c1-16(12,13)11(17(2,14)15)5-3-4-6(8)10-7(5)9/h3-4H,1-2H3 |
InChI Key |
FYRXPKKEBGZRGV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=C(N=C(C=C1)Br)F)S(=O)(=O)C |
Origin of Product |
United States |
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